molecular formula C7H3ClN2O4 B13309461 5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13309461
M. Wt: 214.56 g/mol
InChI Key: LXJYHCKLDXMUTJ-UHFFFAOYSA-N
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Description

5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both furan and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorofuran-3-carboxylic acid hydrazide with a nitrile oxide, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Uniqueness

5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Properties

Molecular Formula

C7H3ClN2O4

Molecular Weight

214.56 g/mol

IUPAC Name

5-(2-chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H3ClN2O4/c8-4-3(1-2-13-4)6-9-5(7(11)12)10-14-6/h1-2H,(H,11,12)

InChI Key

LXJYHCKLDXMUTJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C2=NC(=NO2)C(=O)O)Cl

Origin of Product

United States

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